2-methyl-1-propyl-1H-benzimidazol-5-amine
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Overview
Description
2-Methyl-1-propyl-1H-benzimidazol-5-amine is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-propyl-1H-benzimidazol-5-amine typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-propyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
2-Methyl-1-propyl-1H-benzimidazol-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-1-propyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-1H-benzimidazol-5-amine hydrochloride
- 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Uniqueness
2-Methyl-1-propyl-1H-benzimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and propyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
912763-59-8 |
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Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-methyl-1-propylbenzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-3-6-14-8(2)13-10-7-9(12)4-5-11(10)14/h4-5,7H,3,6,12H2,1-2H3 |
InChI Key |
HVARBUKDORTRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C1C=CC(=C2)N)C |
Origin of Product |
United States |
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